REACTION_CXSMILES
|
[CH2:1]([CH:4]1[CH2:9][CH2:8][CH:7](O)[CH2:6][CH2:5]1)[CH2:2][CH3:3].P(Br)(Br)[Br:12]>>[CH2:1]([CH:4]1[CH2:9][CH2:8][CH:7]([Br:12])[CH2:6][CH2:5]1)[CH2:2][CH3:3]
|
Name
|
|
Quantity
|
142 g
|
Type
|
reactant
|
Smiles
|
C(CC)C1CCC(CC1)O
|
Name
|
|
Quantity
|
136 g
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to about 80° C
|
Type
|
STIRRING
|
Details
|
The reactant was stirred for 1 hour on a 70° C. hot water bath
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
the water layer was extracted with chloroform
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The chloroform was removed
|
Type
|
DISTILLATION
|
Details
|
the remaining oily substance was distilled under reduced pressure (b. p. 97° C./14 mmHg)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C1CCC(CC1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.88 mol | |
AMOUNT: MASS | 180 g | |
YIELD: CALCULATEDPERCENTYIELD | 176% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |